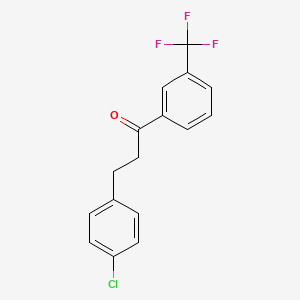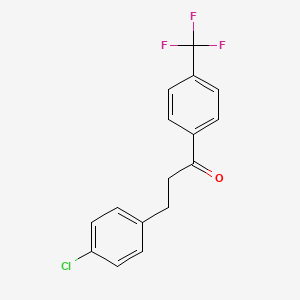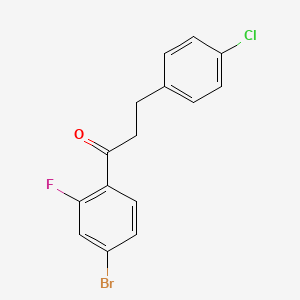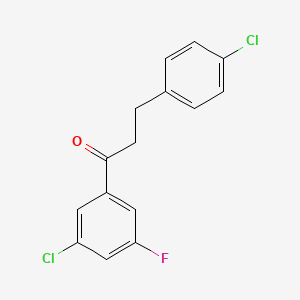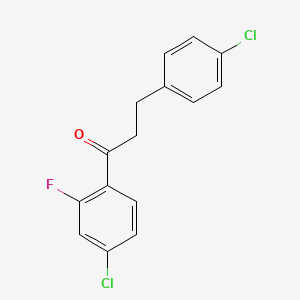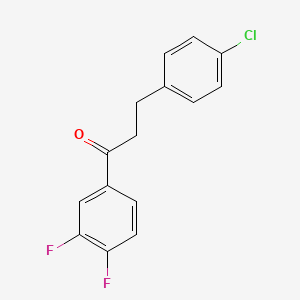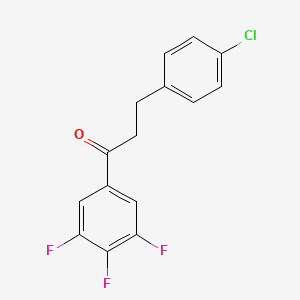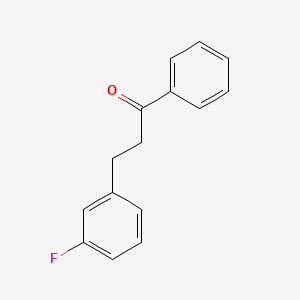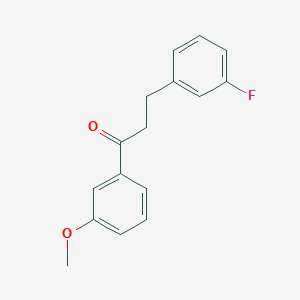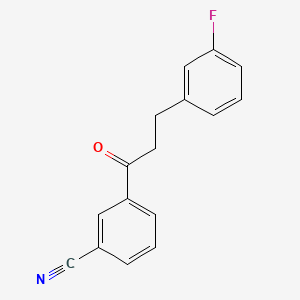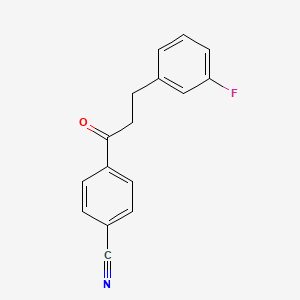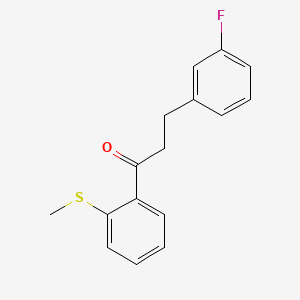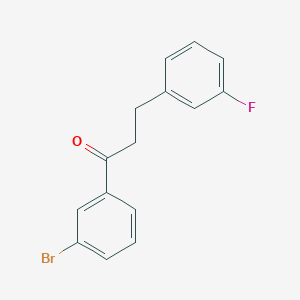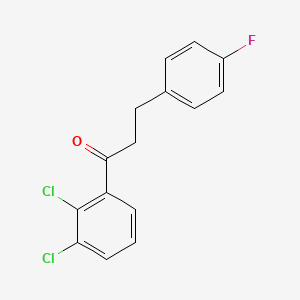
2',3'-Dichloro-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical that is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar compounds. For instance, the synthesis of electroactive polymers and fluorine-containing organic compounds is discussed, which suggests a background in the manipulation of aromatic compounds and the incorporation of halogens such as fluorine and chlorine into organic molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple aromatic precursors. For example, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts from 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by amination and cyclization . These methods indicate that the synthesis of 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone could potentially involve halogenation, amination, and cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed using spectroscopic techniques such as FT-IR, UV–vis, and NMR . These techniques provide information about the functional groups present, the electronic structure, and the overall molecular conformation. For the compound , similar analytical methods would be used to confirm the presence of the dichloro and fluorophenyl groups and to ensure the correct molecular structure has been synthesized.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone, but they do provide insights into the reactivity of similar compounds. For instance, the electrochemical polymerization of phenol-based monomers suggests that compounds with phenolic groups can undergo oxidative polymerization . The synthesis of various fluorine-containing organic products indicates that the fluorophenyl group can be a versatile building block for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are characterized using techniques such as TG–DTA, DSC, GPC, and solubility tests . Electrical conductivities are measured to assess the potential of compounds for electronic applications . For 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone, similar tests would be conducted to determine its thermal stability, solubility, and electrical properties, which are important for understanding its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis
2',3'-Dichloro-3-(4-fluorophenyl)propiophenone has been explored in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes, including derivatives of 2',3'-dichlorophenyl, were copolymerized with styrene, resulting in copolymers with high glass transition temperatures indicating decreased chain mobility due to their high dipolar character. This research points towards the potential application of such compounds in creating materials with specific thermal and physical properties (Kim et al., 1999).
Antimicrobial Activity
Compounds related to 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone have been synthesized and tested for their antimicrobial activities. For example, derivatives synthesized using related chloro- and fluoro- substituted acetophenones have shown promising antimicrobial properties against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Arun et al., 2003).
Material Science and Liquid Crystal Technology
In the field of material science, particularly in the development of liquid crystal technologies, derivatives of 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone have been investigated. These studies include the synthesis and application of such compounds in promoting the photoalignment of nematic liquid crystals, which is crucial for the manufacturing of high-quality liquid crystal displays (LCDs) (Hegde et al., 2013).
Polymer Membranes for Fuel Cells
Research into sulfonated poly (aryl ether sulfone) containing oxadiazole and incorporating fluorophenyl groups, akin to 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone, has been conducted with the aim of creating efficient proton exchange membranes for fuel cells. These membranes have shown excellent thermal and oxidative stability, as well as significant proton conductivity at elevated temperatures, making them suitable for medium-high temperature fuel cell applications (Xu et al., 2013).
Cancer Research
Derivatives of 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone have been synthesized and evaluated for their potential as antitumor agents. Some of these compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy research (Chou et al., 2010).
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-3-1-2-12(15(13)17)14(19)9-6-10-4-7-11(18)8-5-10/h1-5,7-8H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJUOYBXDRPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644596 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-68-8 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

